6-Ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one
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Overview
Description
6-Ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of the indole family, which is known for its significant biological and pharmacological activities .
Preparation Methods
The synthesis of 6-Ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one involves multiple steps, typically starting with the preparation of the indole moiety. The synthetic route often includes the use of palladium-catalyzed reactions, such as the Sonogashira coupling, followed by cyclization and functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and continuous flow techniques.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can convert certain functional groups to their corresponding alcohols or alkanes.
Scientific Research Applications
6-Ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its indole structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites, modulating the activity of these targets. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like 6-Ethyl-6-(hydroxymethyl)-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undecane-2,3’-indole]-2’-one . Compared to these, 6-Ethyl-6’-hydroxy-1’-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3’-indole]-2’-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUAITOHPKQHGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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